molecular formula C15H20N4O2 B11623300 N,N-diethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

N,N-diethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

Cat. No.: B11623300
M. Wt: 288.34 g/mol
InChI Key: HPGMIDPWVXMOBA-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine is an organic compound that features a quinoline ring substituted with a nitro group at the 5-position and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine typically involves the reaction of 5-nitroquinoline with N,N-diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ethane-1,2-diamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions. Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound.

Scientific Research Applications

N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group and quinoline ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine is unique due to the presence of the nitroquinoline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N',N'-diethyl-N-(5-nitroquinolin-8-yl)ethane-1,2-diamine

InChI

InChI=1S/C15H20N4O2/c1-3-18(4-2)11-10-16-13-7-8-14(19(20)21)12-6-5-9-17-15(12)13/h5-9,16H,3-4,10-11H2,1-2H3

InChI Key

HPGMIDPWVXMOBA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2

Origin of Product

United States

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